

2-Bromo-9-fluorenone chemical properties and structure

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Compound of Interest

Compound Name: **2-Bromo-9-fluorenone**

Cat. No.: **B123733**

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An In-depth Technical Guide on **2-Bromo-9-fluorenone**: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, **2-Bromo-9-fluorenone** stands as a pivotal intermediate in organic synthesis. Its unique combination of a rigid fluorene backbone, a reactive bromine atom, and a carbonyl group makes it a versatile building block for a vast array of functional molecules, from advanced materials to potential therapeutic agents.^{[1][2][3]} This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols.

Chemical and Physical Properties

2-Bromo-9-fluorenone is a light yellow to orange crystalline solid at room temperature.^{[1][3][4]} It is chemically stable under normal conditions and exhibits good solubility in many common organic solvents.^{[1][5]}

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₇ BrO	[3][5][6]
Molecular Weight	259.11 g/mol	[5]
Appearance	Light yellow to yellow-orange crystalline powder	[1][3][4][6]
Melting Point	146-148 °C	[3][4][6]
Note: Some sources report a range of 91-93 °C		[5]
Boiling Point	392.8 ± 21.0 °C (Predicted)	[7]
Solubility	Soluble in acetone, dichloromethane, and 1,4-dioxane.[1][4][5][6]	[1][4][5][6]
CAS Number	3096-56-8	[5]

A study on its solubility determined a maximum mole fraction of 0.0526 in 1,4-dioxane at 323.15 K and a minimum of 0.0002 in methanol at 278.15 K, with solubility increasing with temperature in all tested solvents.[6]

Molecular Structure

The structure of **2-Bromo-9-fluorenone** is characterized by the tricyclic fluorene system, which imparts significant rigidity.[2] The key features are a ketone group at position 9 and a bromine atom at position 2. This bromine atom is a crucial reactive site, serving as an excellent leaving group for various cross-coupling and substitution reactions.[2][4]

While detailed X-ray crystallography data with specific bond lengths and angles for **2-Bromo-9-fluorenone** is not readily available in the surveyed literature, extensive spectroscopic data confirms its structure. For reference, the parent compound, 9-fluorenone, has a well-documented crystal and molecular structure.[8]

Spectroscopic Data Summary

Technique	Key Features and Observations	Source(s)
¹ H NMR	Aromatic protons exhibit characteristic shifts in the downfield region.	[9][10][11]
¹³ C NMR	The carbonyl carbon (C9) shows a distinct peak around 193.1 ppm. Aromatic carbons appear in the 120-150 ppm range.	[9]
Infrared (IR)	A strong absorption band characteristic of the C=O stretching vibration of the ketone is observed.	[10][11]
Mass Spec (MS)	The molecular ion peak is observed, confirming the molecular weight.	[9]

Reactivity and Applications

The reactivity of **2-Bromo-9-fluorenone** is dominated by its two functional groups: the bromine substituent and the carbonyl group. This dual reactivity makes it a cornerstone for building complex molecular architectures.[2]

Key Reactions:

- Metal-Catalyzed Cross-Coupling: The bromine atom readily participates in reactions like Suzuki, Negishi, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds and the introduction of larger conjugated systems.[1] This is fundamental for synthesizing materials for organic light-emitting diodes (OLEDs) and other electronic applications.[6]
- Nucleophilic Substitution: The electrophilic nature of the brominated aromatic ring allows for nucleophilic substitution reactions.[5]

- Carbonyl Group Reactions: The ketone can be reduced to the corresponding alcohol, 9-fluorenol, or undergo other carbonyl chemistry to introduce different functionalities.

Its applications are diverse, spanning materials science and pharmaceutical development. It serves as an intermediate for:

- Organic luminescent materials and liquid crystals.[1][6]
- Fluorescent dyes and specialized polymers.[2][3][5]
- Pharmaceuticals and agrochemicals, including the preparation of antimalarial drugs and other bioactive molecules.[3][5][6]

Reactivity pathways of **2-Bromo-9-fluorenone**.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for the synthesis and purification of **2-Bromo-9-fluorenone**.

Synthesis Protocol 1: Oxidation of 2-Bromofluorene[10]

This method involves the air oxidation of 2-bromofluorene using a base in an organic solvent.

Materials:

- 2-Bromofluorene
- Potassium hydroxide (KOH)
- Tetrahydrofuran (THF)

Procedure:

- In a three-necked flask equipped with a reflux condenser and mechanical stirrer, add 20g of 2-bromofluorene (0.082 mol), 120 mL of THF, and 4.57g of potassium hydroxide (0.082 mol).
- Stir the mixture at room temperature for 3 hours, allowing for oxidation by air.

- After the reaction is complete, filter the solution to remove the solid potassium hydroxide.
- Remove the solvent (THF) from the filtrate via distillation or rotary evaporation.
- Wash the resulting solid residue with water three times.
- Dry the product to obtain **2-Bromo-9-fluorenone** as a yellow solid (reported yield: 98.5%).

[\[10\]](#)

Synthesis Protocol 2: Bromination of 9-Fluorenone[6]

This protocol describes the direct bromination of 9-fluorenone.

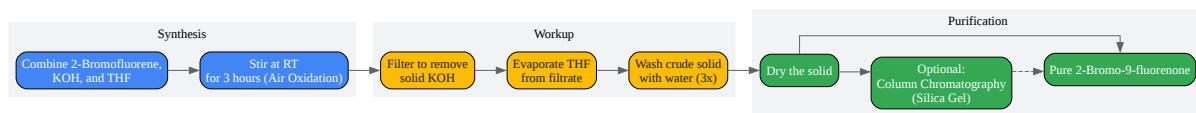
Materials:

- 9-Fluorenone
- Ammonium bromide (NH_4Br)
- Potassium bromate (KBrO_3)
- Phase transfer catalyst (e.g., tetrabutylammonium chloride)
- Sodium sulfite (Na_2SO_3) solution (20%)
- Water

Procedure:

- Combine 9-fluorenone (10 mmol), the phase transfer catalyst (1.5 mmol), and an aqueous solution of ammonium bromide (30 wt%, 25 mmol) in a reaction flask.
- Heat the mixture to 75 °C.
- Over the course of 1 hour, add potassium bromate (11 mmol) in three portions.
- Maintain the temperature at 75 °C and continue stirring for an additional 3 hours.
- After the reaction, cool the mixture to room temperature.

- Add a 20% aqueous solution of sodium sulfite to quench any remaining bromine.
- Filter the mixture to collect the solid product.
- Wash the filter cake with water and dry to obtain the yellow solid **2-Bromo-9-fluorenone** (reported yield: 99.2%).



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Workflow for the synthesis and purification of **2-Bromo-9-fluorenone**.

Purification Protocol: Column Chromatography[1]

For applications requiring high purity (>98%), column chromatography is often employed.

Procedure:

- Dissolve the crude product in a minimal amount of a suitable solvent, such as ethyl acetate or dichloromethane.
- Prepare a silica gel column using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
- Load the dissolved product onto the column.
- Elute the column, collecting fractions.
- Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

- Combine the pure fractions and remove the solvent under vacuum to yield purified **2-Bromo-9-fluorenone**.^[1]

Example Reaction: Sonogashira Coupling[1]

This protocol details a specific cross-coupling reaction to synthesize a larger conjugated system.

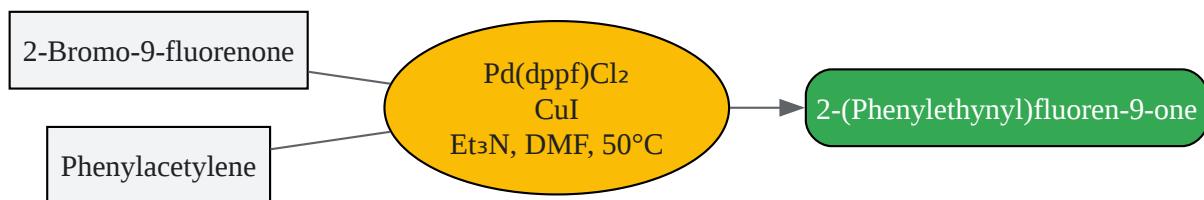
Materials:

- 2-Bromo-9-fluorenone** (1.250 mmol)
- Phenylacetylene (2.500 mmol)
- Triethylamine (Et_3N)
- N,N-Dimethylformamide (DMF)
- $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.063 mmol)
- Copper(I) iodide (CuI) (0.062 mmol)
- Ethyl acetate (EtOAc), 0.1 M HCl, water, brine
- Magnesium sulfate (MgSO_4)

Procedure:

- In a dry flask, dissolve phenylacetylene and Et_3N in DMF. Purge the system with argon for 15 minutes.
- In a separate round-bottom flask, combine **2-bromo-9-fluorenone**, $\text{Pd}(\text{dppf})\text{Cl}_2$, and CuI under an argon atmosphere.
- Transfer the phenylacetylene solution to the flask containing the fluorenone and catalysts.
- Heat the reaction mixture to 50 °C and stir for 17 hours.
- After the reaction, cool to room temperature and concentrate under vacuum.

- Dissolve the residue in EtOAc, wash sequentially with 0.1 M HCl, water, and brine.
- Dry the organic layer over MgSO₄, filter, and concentrate under vacuum.
- Purify the final residue by silica gel column chromatography to obtain the target product, 2-(phenylethynyl)fluoren-9-one.[1]



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Sonogashira coupling of **2-Bromo-9-fluorenone**.

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